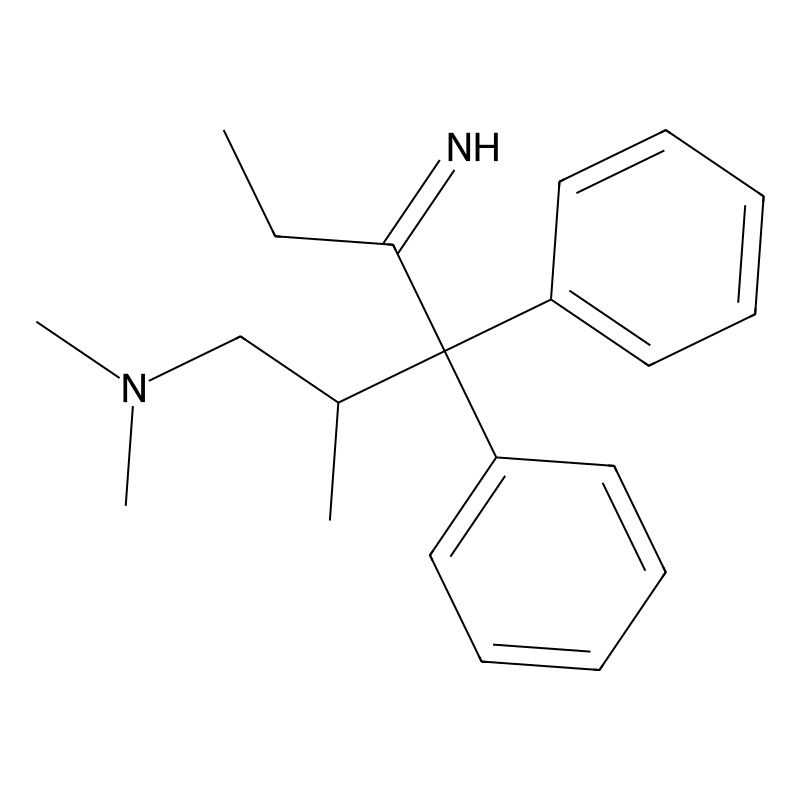Isomethadone ketimine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Isomethadone ketimine is a chemical compound derived from isomethadone, which is a structural analog of methadone. Methadone is primarily known for its use as a medication in opioid addiction treatment and pain management. Isomethadone ketimine features a ketimine functional group, which is characterized by the presence of a carbon-nitrogen double bond (C=N) where the nitrogen atom is bonded to an alkyl or aryl group. This compound has garnered interest due to its potential pharmacological properties and its unique structural characteristics compared to other opioid derivatives.
- Hydrolysis: Under acidic or basic conditions, isomethadone ketimine can hydrolyze to yield the corresponding amine and carbonyl compound.
- Mannich Reaction: This reaction involves the formation of β-amino ketones through the reaction of isomethadone ketimine with formaldehyde and primary or secondary amines, leading to the synthesis of more complex molecules .
- Electrophilic Addition: The electrophilic nature of the carbon in the C=N bond allows for nucleophilic attack by various reagents, potentially leading to diverse products .
The synthesis of isomethadone ketimine typically involves several steps:
- Formation of Ketimine: Isomethadone can react with suitable amines under dehydrating conditions to form the corresponding ketimine.
- Grignard Reaction: The reaction of isomethadone derivatives with Grignard reagents can lead to stable intermediates that may further react to form isomethadone ketimine .
- Hydrolysis: Prolonged boiling with hydrochloric or hydrobromic acid can convert stable intermediates into isomethadone ketimine .
These methods highlight the versatility in synthesizing this compound from readily available precursors.
Isomethadone ketimine may have several applications, particularly in medicinal chemistry:
- Drug Development: Due to its potential activity at opioid receptors, it could serve as a lead compound for developing new analgesics or treatments for opioid dependence.
- Chemical Research: As a ketimine, it may be used in various synthetic pathways to generate more complex molecules for pharmaceutical applications.
Isomethadone ketimine shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methadone | Opioid analgesic, racemic mixture | Well-studied for pain management and addiction |
| Ketamine | NMDA receptor antagonist | Used as an anesthetic and antidepressant |
| Etonitazene | Potent analgesic, structurally related | Higher potency than morphine |
| Buprenorphine | Partial agonist at opioid receptors | Ceiling effect reduces overdose risk |
Isomethadone ketimine's uniqueness lies in its specific structural modifications that may confer different biological activities compared to these compounds. Its potential dual action at both opioid and non-opioid receptors makes it an interesting candidate for further research.








